molecular formula C20H25N3OS B2859828 3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide CAS No. 878917-03-4

3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide

Cat. No.: B2859828
CAS No.: 878917-03-4
M. Wt: 355.5
InChI Key: UCNKTUMAHYBVHC-UHFFFAOYSA-N
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Description

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, and a propanamide moiety attached to a tetrahydronaphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the dimethyl and methylsulfanyl groups. The final step involves the coupling of the pyrimidine derivative with the tetrahydronaphthalenyl propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.

    Substitution: The dimethyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and could be investigated for potential therapeutic applications.

    Medicine: The compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.

    Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a tetrahydronaphthalenyl group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-13-16(14(2)22-20(21-13)25-3)11-12-19(24)23-18-10-6-8-15-7-4-5-9-17(15)18/h4-5,7,9,18H,6,8,10-12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNKTUMAHYBVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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